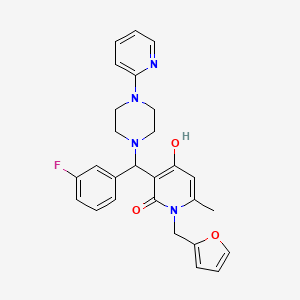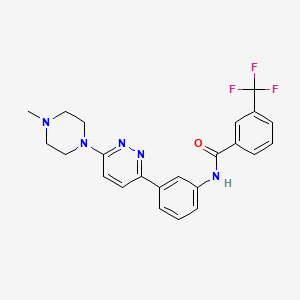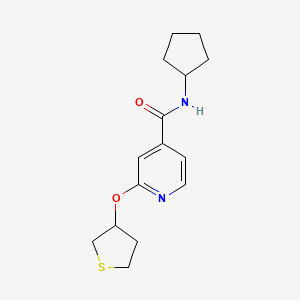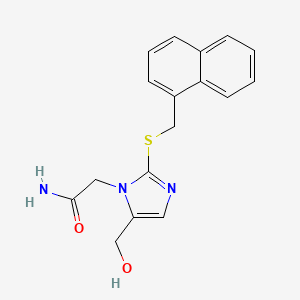
3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H27FN4O3 and its molecular weight is 474.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
Compounds structurally related to the specified chemical, particularly those with butyrophenone, piperazine, and pyridinyl groups, have been investigated for their potential as antipsychotic agents. Studies have focused on their affinity for dopamine and serotonin receptors, suggesting their utility in treating conditions like schizophrenia and bipolar disorder. For instance, compounds with benzoylpiperidine and benzisoxazolyl fragments showed selectivity for 5-HT(2A) receptors, indicating their potential effectiveness as neuroleptics (Raviña et al., 2000).
Radiopharmaceutical Development
Such compounds have also been explored in the field of radiopharmaceuticals, particularly for imaging dopamine D4 receptors. The synthesis of these compounds involves electrophilic fluorination, resulting in high specific radioactivity, which is crucial for effective imaging in positron emission tomography (PET) scans (Eskola et al., 2002).
Antineoplastic Properties
Investigations into the antineoplastic properties of related compounds, particularly those like flumatinib, have shown promise in the treatment of chronic myelogenous leukemia (CML). These studies focus on identifying metabolites in CML patients, providing insights into the drug's metabolic pathways and its interaction with various biological systems (Gong et al., 2010).
Antidepressant and Antianxiety Properties
Research on derivatives of this chemical structure, particularly involving furan and piperazine, has shown potential antidepressant and antianxiety properties. Studies have utilized behavioral tests in animal models to gauge their efficacy, indicating possible applications in treating mood disorders (Kumar et al., 2017).
Crystallographic Studies
Crystallographic studies of related compounds provide valuable insights into their molecular structure and potential interactions with biological targets. This information is crucial for drug design and development, especially in understanding how these compounds can be modified for enhanced efficacy and reduced side effects (Ullah et al., 2014).
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O3/c1-19-16-23(33)25(27(34)32(19)18-22-8-5-15-35-22)26(20-6-4-7-21(28)17-20)31-13-11-30(12-14-31)24-9-2-3-10-29-24/h2-10,15-17,26,33H,11-14,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBGZVUUMDVKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=N5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2678387.png)

![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)
![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2678390.png)
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2678391.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2678396.png)
![ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate](/img/structure/B2678399.png)

![5-Silaspiro[4.5]decan-8-amine;hydrochloride](/img/structure/B2678402.png)
![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2678404.png)


